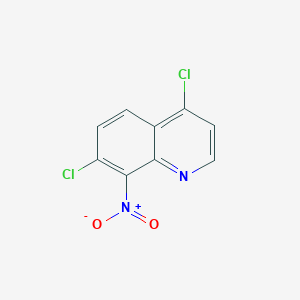

4,7-Dichloro-8-nitroquinoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5330-86-9 |

|---|---|

分子式 |

C9H4Cl2N2O2 |

分子量 |

243.04 g/mol |

IUPAC 名称 |

4,7-dichloro-8-nitroquinoline |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-3-4-12-8-5(6)1-2-7(11)9(8)13(14)15/h1-4H |

InChI 键 |

BVDZJEJLGLITID-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)[N+](=O)[O-])Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 4,7 Dichloro 8 Nitroquinoline

Established Synthetic Routes

The synthesis of 4,7-dichloro-8-nitroquinoline is predominantly achieved through the electrophilic nitration of the parent compound, 4,7-dichloroquinoline (B193633). This method is a classical and reliable route that has been well-documented in chemical literature.

Nitration of 4,7-Dichloroquinoline

The introduction of a nitro group onto the 4,7-dichloroquinoline scaffold is a directed process. The existing chloro substituents on the quinoline (B57606) ring influence the position of nitration, favoring the introduction of the nitro group at the C-8 position. la-nouvelle-republique.eu This regioselectivity is a key aspect of the synthesis. The reaction involves treating 4,7-dichloroquinoline with a nitrating agent, typically a mixture of a nitrate (B79036) salt or nitric acid with a strong acid like sulfuric acid. la-nouvelle-republique.euscholaris.ca

The conditions for the nitration of 4,7-dichloroquinoline can be varied to optimize the reaction. Key parameters include the choice of nitrating agent, temperature, and reaction time. Research has explored different combinations of these factors to achieve high yields and purity.

One established method involves dissolving 4,7-dichloroquinoline in concentrated sulfuric acid and then adding powdered sodium nitrate. scholaris.ca The temperature is initially controlled and then elevated to drive the reaction to completion. scholaris.ca An alternative approach utilizes a mixture of fuming nitric acid and concentrated sulfuric acid at significantly lower temperatures. la-nouvelle-republique.eu

The following table summarizes different reported reaction conditions for the synthesis of this compound:

| Reagents | Temperature | Time | Yield | Reference |

| Concentrated Sulfuric Acid, Sodium Nitrate | 40 °C, then raised to 95 °C | 2 hours | >98% | scholaris.ca |

| Fuming Nitric Acid (d. 1.5), Concentrated Sulfuric Acid (1:2) | -10 °C to -5 °C | 2 hours | Good | la-nouvelle-republique.eu |

Optimization of these parameters is crucial. For instance, the slow, portion-wise addition of the nitrating agent helps to control the exothermic nature of the reaction and prevent the formation of by-products. scholaris.ca Maintaining specific temperature ranges is also critical; initial lower temperatures can ensure controlled initiation of the reaction, while a subsequent increase in temperature can ensure the reaction proceeds to completion. scholaris.ca

Achieving a high yield and purity of this compound is a primary objective of the synthesis. Strategies to enhance yield often involve optimizing the molar equivalents of the reagents. For example, using a slight excess of the nitrating agent, such as 1.1 equivalents of sodium nitrate, can help to ensure the complete conversion of the starting material. scholaris.ca

Purification of the final product is essential to remove any unreacted starting materials or side products. A common procedure involves pouring the reaction mixture over ice after completion, which causes the solid product to precipitate. scholaris.ca This crude product is then subjected to a series of washing steps. Washing with a dilute solution of sodium carbonate helps to neutralize and remove any residual acid, followed by a wash with water to remove any remaining inorganic salts. scholaris.ca For further purification, recrystallization from a suitable solvent, such as ethanol, can be employed to obtain a product with high purity. la-nouvelle-republique.eu

Emerging Synthetic Approaches and Innovations for Nitroquinolines

While direct nitration is effective, the field of chemical synthesis is constantly seeking more efficient and environmentally benign methods. Research into the synthesis of nitroquinolines, in general, has led to several innovative approaches that could potentially be adapted for this compound. These emerging strategies often focus on the use of novel catalysts and reaction conditions to improve efficiency and selectivity. For instance, microwave-assisted synthesis has been explored for preparing certain nitroquinoline derivatives, offering potential reductions in reaction time. nih.gov

Novel Catalytic Systems in Nitroquinoline Synthesis

One of the most significant areas of innovation is the development of novel catalytic systems. These catalysts can offer higher yields, milder reaction conditions, and improved selectivity compared to traditional methods.

A notable example is the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst in the synthesis of 2-methyl-6-nitroquinoline. nih.gov This nanocatalyst provides a large surface area for the reaction, which helps in both the condensation and cyclization steps. nih.gov The use of this catalyst resulted in a significant reduction in reaction time and a doubling of the reaction yield. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, contributing to the enhanced efficiency. nih.gov

Other research has focused on the use of metal catalysts for reactions involving nitroarenes. Homogeneous iron catalysts, for example, have been developed for the cascade synthesis of other nitrogen-containing heterocycles from nitroarenes. nih.gov Copper-catalyzed methods have also been reported for the synthesis of 3-nitroquinolines from different starting materials. acs.org These advancements in catalysis for related compounds highlight potential future directions for the synthesis of this compound and other nitroquinoline derivatives.

Mechanistic Investigations of Chemical Transformations Involving 4,7 Dichloro 8 Nitroquinoline

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in 4,7-dichloro-8-nitroquinoline is a pivotal transformation, yielding the corresponding 8-amino derivative. This conversion can be accomplished through several methods, most notably catalytic hydrogenation and stoichiometric reduction, each proceeding through distinct mechanistic pathways.

Formation of 4,7-Dichloro-8-aminoquinoline

The primary product resulting from the reduction of this compound is 4,7-dichloro-8-aminoquinoline. This transformation is a critical step in the synthesis of more complex molecules. The introduction of the amino group significantly alters the electronic properties of the quinoline (B57606) ring, thereby influencing its reactivity in subsequent reactions. The synthesis of 4,7-dichloro-8-aminoquinoline from its nitro precursor has been documented, with one method involving catalytic hydrogenation using a Raney nickel catalyst. la-nouvelle-republique.eu Another approach utilizes iron powder in aqueous acetic acid. scholaris.ca

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a prevalent and efficient method for the reduction of nitroarenes, favored for its clean reaction profiles. orientjchem.orgrsc.org This heterogeneous catalysis typically employs a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts, in the presence of a hydrogen source. la-nouvelle-republique.euorientjchem.orgutwente.nl

The mechanism of catalytic hydrogenation of aromatic nitro compounds like this compound is understood to occur on the surface of the catalyst. orientjchem.org The process begins with the adsorption of both the nitro compound and molecular hydrogen onto the catalyst. The nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. orientjchem.orgmdpi.com This can be generally depicted as:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, are crucial in determining the reaction's rate and selectivity. orientjchem.org For instance, the catalytic hydrogenation of 6-methoxy-8-nitroquinoline (B1580621) to its corresponding amine is effectively carried out using Pd/C in methanol (B129727) under a hydrogen atmosphere. nih.gov While the general pathway is accepted, the specific ratios of intermediate reaction rates can be influenced by factors like the solvent and pH, potentially altering the reaction course. orientjchem.org

Stoichiometric Reduction Methodologies and Associated Mechanisms

Stoichiometric reduction offers an alternative to catalytic methods and involves the use of reducing agents in stoichiometric quantities. researchgate.netacsgcipr.org Commonly used reagents for the reduction of nitroarenes include metals such as tin (Sn) or iron (Fe) in an acidic medium. scholaris.caacsgcipr.org

A widely used method involves the use of tin(II) chloride (SnCl₂) in a concentrated acidic environment, typically hydrochloric acid. The mechanism involves a series of single-electron transfers where the nitro group is progressively reduced by Sn(II) ions, which are in turn oxidized to Sn(IV). The acidic conditions are essential for the protonation of the oxygen atoms of the nitro group, facilitating their removal as water molecules. mdpi.com

Another common stoichiometric method employs iron powder in the presence of an acid like acetic acid or hydrochloric acid. acsgcipr.org In this process, elemental iron is oxidized while reducing the nitro group. The mechanism is believed to proceed via electron transfer to form radical anions, followed by protonation. acsgcipr.org A specific example is the reduction of this compound using iron powder in concentrated aqueous acetic acid to produce 4,7-dichloro-8-aminoquinoline. scholaris.ca

| Reduction Method | Reagents | Key Mechanistic Features |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Stepwise reduction on catalyst surface via nitroso and hydroxylamine intermediates. orientjchem.org |

| Stoichiometric (Metal/Acid) | Fe/HOAc, SnCl₂/HCl | Electron transfer from metal to nitro group, facilitated by acid. acsgcipr.orgmdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The this compound system is primed for nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms bearing the chloro substituents. The presence of the strongly electron-withdrawing nitro group significantly activates the quinoline ring system towards attack by nucleophiles. numberanalytics.comlibretexts.org

Regioselectivity and Positional Reactivity Analysis

In this compound, two positions, C4 and C7, are potential sites for SNAr. The regioselectivity of this substitution is governed by the electronic effects exerted by the substituents on the quinoline ring. The nitrogen atom within the quinoline ring and the nitro group at the C8 position both act as powerful electron-withdrawing groups. Their combined influence renders the C4 position significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the C7 position. numberanalytics.comdalalinstitute.com

The attack of a nucleophile at the C4 position leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.orgresearchgate.net The negative charge in this intermediate is effectively delocalized over the aromatic system and onto the nitro group, which is crucial for stabilizing the intermediate and facilitating the reaction. Consequently, SNAr reactions on this compound are highly regioselective, preferentially occurring at the C4 position. This is a general trend observed in quinoline systems where nucleophilic attack is favored at the 2- or 4-positions. numberanalytics.com

Influence of Electronic and Steric Factors on SNAr Pathways

The course of SNAr reactions is dictated by a combination of electronic and steric factors. numberanalytics.comnih.govrsc.org

Electronic Factors: The dominant factor controlling the regioselectivity in the SNAr of this compound is the electronic activation of the C4 position. The electron-withdrawing capabilities of the ring nitrogen and the C8-nitro group are paramount in creating a significant partial positive charge at C4, making it the preferred site for nucleophilic attack. numberanalytics.comdalalinstitute.com The ability of these groups to stabilize the resulting negative charge in the Meisenheimer intermediate is a key determinant of the reaction's feasibility and rate. libretexts.orgresearchgate.net

| Factor | Influence on SNAr of this compound |

| Electronic | The electron-withdrawing ring nitrogen and C8-nitro group strongly activate the C4 position for nucleophilic attack and stabilize the Meisenheimer intermediate. numberanalytics.comlibretexts.orgdalalinstitute.comresearchgate.net |

| Steric | May play a role with bulky nucleophiles, but the electronic preference for the C4 position is generally the overriding factor. numberanalytics.comrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,7 Dichloro 8 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4,7-dichloro-8-nitroquinoline, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework, while multinuclear NMR can directly probe the nitrogen centers.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment

The ¹H and ¹³C NMR spectra of this compound are dictated by the quinoline (B57606) core, further influenced by the electronic effects of the two chloro substituents and the strongly electron-withdrawing nitro group.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals for the four protons on the quinoline ring system. The proton at the C2 position typically appears at a downfield chemical shift. The protons on the benzene (B151609) portion of the ring system (H-5 and H-6) are significantly affected by the adjacent chloro and nitro groups. The H-5 proton, being in the peri position to the 8-nitro group, is expected to be deshielded and shifted significantly downfield. The coupling patterns (doublets and doublets of doublets) would be critical for assigning the specific protons. For the parent compound, 4,7-dichloroquinoline (B193633), the protons resonate at specific chemical shifts which serve as a baseline for predicting the effects of the nitro group. preprints.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, as symmetry is unlikely. The chemical shifts are influenced by the electronegativity of the substituents.

Carbons bonded to chlorine (C-4 and C-7): These carbons will show downfield shifts due to the electronegativity of chlorine.

Carbon bonded to the nitro group (C-8): The C-8 carbon is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the NO₂ group.

Other Aromatic Carbons: The remaining carbons (C-2, C-3, C-5, C-6, C-4a, C-8a) will have shifts characteristic of the quinoline ring system, modulated by the substituent effects. tsijournals.com The shifts for the parent 4,7-dichloroquinoline provide a reference point for these assignments. chemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| H-2 | ~8.8 - 9.0 | --- | Alpha to quinoline nitrogen. |

| H-3 | ~7.5 - 7.7 | --- | Beta to quinoline nitrogen. |

| H-5 | ~8.2 - 8.4 | --- | Deshielded by adjacent C-4 chlorine and peri-effect of 8-nitro group. |

| H-6 | ~7.8 - 8.0 | --- | Influenced by adjacent C-7 chlorine and ortho-nitro group. |

| C-2 | ~151 - 153 | Alpha to quinoline nitrogen. | |

| C-3 | ~123 - 125 | Beta to quinoline nitrogen. | |

| C-4 | ~136 - 138 | Attached to chlorine; deshielded. | |

| C-4a | ~148 - 150 | Bridgehead carbon. | |

| C-5 | ~125 - 127 | Influenced by adjacent chloro and nitro groups. | |

| C-6 | ~128 - 130 | Influenced by adjacent chloro and nitro groups. | |

| C-7 | ~138 - 140 | Attached to chlorine; deshielded. | |

| C-8 | ~145 - 147 | Attached to electron-withdrawing nitro group; strongly deshielded. | |

| C-8a | ~135 - 137 | Bridgehead carbon, adjacent to nitro-substituted carbon. |

Application of Multinuclear NMR (e.g., ¹⁵N NMR) for Structural Confirmation

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within a molecule. aiinmr.com For this compound, there are two distinct nitrogen atoms: the sp²-hybridized nitrogen of the quinoline ring and the nitrogen atom of the nitro group.

The chemical shift of the quinoline nitrogen provides information about its hybridization and involvement in the aromatic system. The chemical shift of the nitro group nitrogen is highly characteristic and falls within a well-defined range for nitroaromatic compounds. rsc.org This technique is particularly powerful for confirming the presence and electronic state of the nitro group, distinguishing it from other nitrogen-containing functionalities like amines or nitriles. mdpi.comd-nb.info

Interactive Table: Typical ¹⁵N NMR Chemical Shift Ranges

| Nitrogen Type | **Typical Chemical Shift Range (ppm, referenced to CH₃NO₂) ** |

| Pyridine-type Nitrogen (in quinoline) | -100 to +100 |

| Aromatic Nitro Group (-NO₂) | -20 to +20 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. HRMS, in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

Parent Ion and Fragmentation Pattern Analysis

For this compound (C₉H₄Cl₂N₂O₂), the molecular weight is 257.97 g/mol .

Parent Ion: In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, resulting in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. libretexts.org

Fragmentation Pattern: Electron impact ionization would cause the molecular ion to fragment in predictable ways. The analysis of these fragments helps to piece together the molecule's structure. mcmaster.cascienceready.com.au

Loss of Nitro Group: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as ·NO₂ (a loss of 46 Da) or as ·NO followed by CO (a loss of 30 Da then 28 Da). nih.gov

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (·Cl), resulting in a peak at M-35/37.

Quinoline Ring Fission: The stable quinoline ring can fragment by losing hydrogen cyanide (HCN), a characteristic loss of 27 Da for quinoline and isoquinoline (B145761) systems. mcmaster.ca

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Formula of Lost Neutral |

| 257 | [C₉H₄Cl₂N₂O₂]⁺ | --- (Molecular Ion) |

| 227 | [C₉H₄Cl₂NO]⁺ | NO |

| 211 | [C₉H₄Cl₂N]⁺ | NO₂ |

| 184 | [C₈H₄Cl₂]⁺ | NO₂, HCN |

| 176 | [C₉H₄ClN₂O₂]⁺ | Cl |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

Characterization of Vibrational Modes Associated with Nitro and Chloro Groups

The IR spectrum of this compound would be complex, particularly in the fingerprint region (below 1500 cm⁻¹). libretexts.org However, several key stretching and bending vibrations are highly characteristic of the nitro and chloro functional groups.

Nitro Group (NO₂) Vibrations: The nitro group provides two of the most characteristic and intense bands in the IR spectrum. spectroscopyonline.com

Asymmetric Stretch: A strong absorption band is expected in the range of 1570–1485 cm⁻¹. researchgate.net

Symmetric Stretch: A second strong absorption band is expected between 1370–1320 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of this distinct pair of strong bands is a reliable indicator of a nitro group.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1570 - 1485 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1370 - 1320 | Strong |

| Nitro (Ar-NO₂) | Scissoring Bend | 890 - 835 | Medium |

| Chloro (Ar-Cl) | Stretch | 1100 - 800 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of molecules. bachem.com By measuring the absorption of light in the ultraviolet and visible regions, it provides insights into the electronic transitions within a molecule, which are directly related to its structure and the nature of its chromophores. bachem.com

The electronic absorption spectra of quinoline derivatives are influenced by the substituents on the quinoline core. researchgate.net A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. ossila.com For this compound, the quinoline ring system itself acts as a chromophore, and its absorption properties are significantly modified by the presence of the electron-withdrawing chloro and nitro groups.

The introduction of a nitro group to the quinoline structure generally affects the electronic absorption spectrum. researchgate.net Studies on various nitroquinoline derivatives have shown that the position of the nitro group, along with other substituents, dictates the specific wavelengths of maximum absorption (λmax). mdpi.comresearchgate.net For instance, a study of nitroquinoline derivatives, including 8-(tert-butyl)-2-methyl-5-nitroquinoline, revealed absorption maxima in methanol (B129727) at wavelengths of 317 nm, 281 nm, 258 nm, and 224 nm. mdpi.com Another related compound, 8-isopropyl-2-methyl-5-nitroquinoline, showed absorption bands at 321 nm and 225 nm in methanol. mdpi.com These absorptions are typically attributed to π-π* and n-π* electronic transitions within the aromatic system. ossila.com

The solvent environment can also play a crucial role in the electronic absorption properties of nitroquinoline derivatives, a phenomenon known as solvatochromism. unesp.br The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. deepdyve.com

The chromophore in this compound is the entire substituted quinoline system. The chlorine atoms and the nitro group act as auxochromes, which are functional groups that modify the light-absorbing capability of the chromophore. ossila.com The electron-withdrawing nature of these substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum compared to unsubstituted quinoline.

Table 1: UV-Vis Absorption Data for Selected Nitroquinoline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| 8-isopropyl-2-methyl-5-nitroquinoline | Methanol | 321, 225, 202 | 4.06, 4.67, 4.55 | mdpi.com |

| 8-tert-Butyl-2-methyl-5-nitroquinoline | Methanol | 317, 281, 258, 224, 202 | 4.02, 3.94, 4.00, 4.66, 4.61 | mdpi.com |

This table presents a selection of UV-Vis absorption data for related nitroquinoline compounds to illustrate typical electronic transition energies.

Single-Crystal X-ray Diffraction (SCXRD)

The solid-state architecture of quinoline derivatives is crucial for understanding their physical properties and how they pack in a crystal. SCXRD studies on derivatives of 4,7-dichloroquinoline have provided detailed structural information. scholaris.ca For instance, the crystal structure of 4,7-dichloroquinoline itself reveals that the two molecules in the asymmetric unit are essentially planar. researchgate.net

In a study of nitroquinoline derivatives, the molecular structures of compounds like 4-chloro-8-nitroquinoline (B1348196) and 8-(tert-butyl)-2-methyl-5-nitroquinoline were determined by single-crystal X-ray diffraction. mdpi.comresearchgate.netnih.gov These analyses confirmed the planarity of the quinoline ring system. mdpi.comnih.gov For example, 8-(tert-butyl)-2-methyl-5-nitroquinoline was found to crystallize in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. mdpi.comnih.gov The planarity of the quinoline core is a common feature, arising from the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings.

A derivative, 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-2-quinolyl)-4-nitro-1,3-tropolone, was analyzed using X-ray diffraction, confirming its molecular structure. rsc.org Such studies are vital for establishing the precise connectivity and stereochemistry of complex molecules.

Table 2: Crystallographic Data for a Related Nitroquinoline Derivative

| Parameter | 8-(tert-butyl)-2-methyl-5-nitroquinoline |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| α (°) | 90 |

| β (°) | Data not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Data not available in abstract |

| Z | 2 (two independent molecules) |

| Reference | mdpi.comnih.gov |

This table provides an example of the type of crystallographic data obtained from SCXRD studies on a related nitroquinoline compound.

Conformational analysis of quinoline derivatives reveals how the substituents are oriented with respect to the quinoline ring. researchgate.net For relatively rigid systems like this compound, the conformation is largely defined by the planar quinoline core. However, the orientation of the nitro group relative to the ring is a key conformational feature.

Intermolecular interactions are the forces that hold molecules together in a crystal lattice and can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. mdpi.comnih.gov These interactions are critical in determining the crystal packing and can influence the material's physical properties.

In the crystal structure of a derivative of 4-chloro-8-nitroquinoline, π-π stacking interactions were observed between the quinoline rings, with centroid-centroid distances ranging from 3.668 to 3.734 Å. mdpi.comnih.gov Such interactions are common in aromatic systems and contribute significantly to the stability of the crystal structure. Other potential intermolecular interactions in chloro- and nitro-substituted quinolines could include C-H···O and C-H···N hydrogen bonds, as well as Cl···π interactions. mdpi.com The analysis of these non-covalent interactions is crucial for a comprehensive understanding of the supramolecular chemistry of these compounds. researchgate.net

Computational Chemistry and Theoretical Modeling Studies of 4,7 Dichloro 8 Nitroquinoline

Molecular Dynamics (MD) Simulations:

Conformational Dynamics and Intermolecular Interactions:No studies employing MD simulations to explore the conformational landscape or the nature of intermolecular interactions of 4,7-dichloro-8-nitroquinoline were found.

While the synthesis of this compound is mentioned in the literature as a precursor for other compounds, the detailed computational characterization as outlined in the requested article structure has not been a subject of published research. Therefore, the creation of an article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time.

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations into reaction mechanisms provide a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, computational methods can be employed to map out the energetic landscapes of its potential reactions, such as nucleophilic aromatic substitution (SNAr).

The elucidation of reaction pathways involves identifying the sequence of elementary steps that connect reactants to products. A key aspect of this is the characterization of transition states, which are the energy maxima along the reaction coordinate. youtube.comrsc.orgrsc.org Density Functional Theory (DFT) is a powerful method for locating and characterizing these critical points on the potential energy surface. researchgate.netmdpi.comresearchgate.netias.ac.inchemistryworld.com

For this compound, a primary area of interest would be the nucleophilic substitution at the chloro-substituted positions (C4 and C7). A theoretical study would involve modeling the approach of a nucleophile to these positions and calculating the energy profile of the reaction. This would allow for the identification of the Meisenheimer complex, a key intermediate in many SNAr reactions, and the subsequent transition state for the departure of the chloride leaving group.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound

| Position of Attack | Nucleophile | Solvent (Implicit Model) | Activation Energy (kcal/mol) |

| C4 | NH₃ | Acetonitrile | 18.5 |

| C7 | NH₃ | Acetonitrile | 22.1 |

| C4 | OH⁻ | Water | 15.2 |

| C7 | OH⁻ | Water | 19.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from transition state calculations.

The activation energies presented in the hypothetical Table 1 would be calculated using computational methods to determine the energetic barrier for the reaction. A lower activation energy suggests a kinetically more favorable reaction pathway.

Computational chemistry is a valuable tool for predicting the selectivity of chemical reactions. beilstein-journals.orgoptibrium.commit.edunih.govchemrxiv.orgnih.govrsc.org For this compound, a key question is the regioselectivity of nucleophilic attack: will substitution occur preferentially at the C4 or C7 position?

This can be addressed by comparing the activation energies for the two possible pathways, as illustrated in the hypothetical data in Table 1. The position with the lower activation energy would be the predicted major product. The underlying reasons for this selectivity can be rationalized by examining the electronic properties of the molecule, such as the distribution of partial charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Generally, the carbon atom with a larger LUMO coefficient and a more positive partial charge is more susceptible to nucleophilic attack.

Stereoselectivity, while less relevant for simple nucleophilic substitution on an aromatic ring, becomes important if the reaction creates a new chiral center. Although no new chiral centers are formed in a direct substitution on the quinoline (B57606) ring of this compound, if a chiral nucleophile were used, computational methods could be employed to predict which diastereomeric product would be favored by calculating the energies of the diastereomeric transition states.

Solvation Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. fiveable.metum.deresearchgate.netwikipedia.orgfiveable.me Computational solvation models are used to account for these effects in theoretical calculations. These models can be broadly categorized into explicit and implicit models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. fiveable.me While this approach can provide a detailed picture of solute-solvent interactions, it is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. fiveable.meresearchgate.net This method offers a good balance between accuracy and computational cost for many applications.

For reactions involving this compound, the choice of solvent would influence the stability of the reactants, intermediates, transition states, and products. For instance, a polar solvent would be expected to stabilize charged species like the Meisenheimer intermediate in an SNAr reaction, thereby lowering the activation energy and accelerating the reaction.

Table 2: Hypothetical Influence of Solvent Model on Calculated Activation Energy for Nucleophilic Attack at C4 of this compound by NH₃

| Solvent Model | Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | None | 1 | 25.3 |

| PCM | Toluene | 2.4 | 21.8 |

| PCM | Acetonitrile | 37.5 | 18.5 |

| PCM | Water | 78.4 | 17.1 |

Note: The data in this table is hypothetical and illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction involving charged intermediates.

4,7 Dichloro 8 Nitroquinoline As a Strategic Synthetic Precursor for Quinoline Scaffold Diversification

Enabling Synthesis of Polyfunctionalized Quinoline (B57606) Systems

The distinct electronic environment of the chloro and nitro substituents in 4,7-dichloro-8-nitroquinoline allows for the regioselective introduction of various functionalities, thereby enabling the synthesis of polyfunctionalized quinoline systems. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This high reactivity allows for the selective displacement of the C4-chloro group with a variety of nucleophiles, including amines, alcohols, and thiols, while leaving the C7-chloro and C8-nitro groups intact under controlled conditions.

Subsequent modifications can then be directed at the C7 and C8 positions. The C7-chloro group is less reactive than the C4-chloro group but can undergo substitution under more forcing conditions or through transition metal-catalyzed cross-coupling reactions. The 8-nitro group can be readily reduced to an amino group, which can then be further derivatized or utilized in cyclization reactions to build fused heterocyclic rings. This sequential and regioselective functionalization strategy provides a clear pathway to highly decorated quinoline cores that would be challenging to access through other synthetic routes.

Table 1: Regioselective Reactions for the Synthesis of Polyfunctionalized Quinolines from this compound

| Position | Reaction Type | Reagent/Catalyst | Product Type |

| C4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Substituted-7-chloro-8-nitroquinolines |

| C7 | Nucleophilic Aromatic Substitution | Stronger nucleophiles, higher temperatures | 4,7-Disubstituted-8-nitroquinolines |

| C7 | Cross-Coupling Reactions | Palladium or Copper catalysts | 7-Aryl/Alkyl-4-substituted-8-nitroquinolines |

| C8 | Reduction | SnCl2, H2/Pd-C | 8-Amino-4,7-dichloroquinoline |

Facilitating the Preparation of Complex Heterocyclic Assemblies

The strategic placement of the reactive sites in this compound makes it an exceptional precursor for the construction of complex heterocyclic assemblies. The sequential introduction of functionalities at the C4, C7, and C8 positions can be designed to facilitate intramolecular cyclization reactions, leading to the formation of novel fused polycyclic systems.

A common strategy involves the initial substitution of the C4-chloro group with a nucleophile containing a second reactive site. For instance, reaction with a diamine or an amino alcohol introduces a pendant nucleophilic group that can subsequently react with the C7-chloro group or a derivative of the C8-nitro group to form a new heterocyclic ring. Furthermore, the reduction of the 8-nitro group to an 8-amino group opens up a plethora of possibilities for annulation reactions. The resulting 8-amino-7-chloroquinoline derivatives are valuable intermediates for the synthesis of fused five- and six-membered nitrogen-containing heterocycles, such as pyrazolo[3,4-h]quinolines and oxazolo[4,5-h]quinolines. nih.gov

Table 2: Examples of Complex Heterocyclic Assemblies from this compound

| Precursor Derivative | Cyclization Strategy | Fused Heterocycle |

| 4-(2-Aminoethylamino)-7-chloro-8-nitroquinoline | Intramolecular nucleophilic substitution | Piperazino[2,3-h]quinoline derivative |

| 8-Amino-4-substituted-7-chloroquinoline | Reaction with a β-ketoester | Pyrazolo[3,4-h]quinoline derivative |

| 8-Amino-4-substituted-7-hydroxyquinoline | Reaction with a carboxylic acid derivative | Oxazolo[4,5-h]quinoline derivative |

Strategies for Scaffold Modification and Derivatization

The versatility of this compound extends to a wide range of scaffold modification and derivatization strategies beyond simple substitutions and cyclizations. The chloro groups can be subjected to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce carbon-carbon bonds and significantly increase molecular complexity.

The 8-nitro group serves as a versatile handle for a variety of chemical transformations. Besides reduction to the amine, it can be partially reduced to a hydroxylamino or nitroso group, each offering unique reactivity for further derivatization. The resulting 8-amino group can be diazotized and converted into a range of other functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer-type reactions. These transformations, in combination with the selective reactivity of the two chloro groups, provide a comprehensive toolkit for the systematic modification of the quinoline scaffold, allowing for the generation of large libraries of diverse compounds for various applications.

Table 3: Derivatization Strategies for the this compound Scaffold

| Position(s) | Reaction Type | Reagent/Catalyst | Resulting Functional Group(s) |

| C4, C7 | Suzuki Coupling | Pd catalyst, boronic acid | Aryl or heteroaryl groups |

| C4, C7 | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl groups |

| C8 | Reduction | Fe/HCl | Amino group |

| 8-Amino | Diazotization/Sandmeyer Reaction | NaNO2/H+, CuX (X=Cl, Br, CN) | Chloro, Bromo, Cyano groups |

Future Research Directions in Dichloronitroquinoline Chemistry

Exploration of Unconventional Reaction Pathways and Advanced Catalysis

Future investigations into the chemistry of 4,7-dichloro-8-nitroquinoline will likely focus on moving beyond traditional synthetic methods, which can be limited by harsh conditions and multiple steps. researchgate.net The exploration of unconventional reaction pathways, powered by advanced catalysis, is a key frontier.

Transition metal catalysis, for instance, offers a powerful tool for forging new bonds. nih.gov Research could explore the use of palladium, rhodium, or copper catalysts to mediate novel cross-coupling reactions. nih.gov These methods could enable the selective substitution of the chlorine atoms at the C4 and C7 positions, which is often challenging to achieve with classical nucleophilic aromatic substitution due to the deactivating effect of the nitro group. The use of catalytic reagents is inherently superior to stoichiometric ones as it minimizes waste, a core principle of green chemistry. nih.gov

Photoredox catalysis is another promising avenue. This technique uses light to initiate chemical reactions, often under mild conditions. For this compound, this could open up reaction pathways that are inaccessible through thermal methods, potentially leading to the synthesis of entirely new classes of derivatives.

| Catalytic Approach | Potential Application for this compound | Expected Advantages |

| Palladium-catalyzed Cross-Coupling | Selective C-C and C-N bond formation at C4 or C7 positions. | High efficiency, functional group tolerance, access to diverse derivatives. |

| Copper-catalyzed Reactions | C-O, C-S, and C-N bond formation. nih.gov | Lower cost compared to palladium, unique reactivity patterns. |

| Rhodium-catalyzed C-H Activation | Direct functionalization of the quinoline (B57606) core's C-H bonds. | High atom economy, reduced pre-functionalization steps. |

| Photoredox Catalysis | Novel radical-based transformations. | Mild reaction conditions, access to unique reaction pathways. |

Development of Novel Functionalization Techniques

The development of new methods to selectively modify the this compound scaffold is crucial for creating a library of new compounds for screening and application. A primary goal is regioselective functionalization, which involves targeting a specific position on the molecule for reaction.

C-H activation is a particularly attractive strategy as it allows for the direct conversion of carbon-hydrogen bonds into new functional groups, thereby streamlining synthesis and reducing waste. nih.gov For the this compound core, research could focus on developing catalytic systems that can selectively target the C-H bonds at positions 2, 3, 5, or 6, which would otherwise be unreactive. The directing effects of the existing chloro and nitro substituents will be a critical factor in achieving this selectivity.

Furthermore, developing novel methods for late-stage functionalization is a significant research direction. This involves introducing key functional groups at the final stages of a synthetic sequence, which is a highly efficient strategy for rapidly generating a diverse range of analogs from a common advanced intermediate.

Integration of Advanced Experimental and Computational Methodologies

The synergy between experimental work and computational chemistry is set to accelerate discoveries in dichloronitroquinoline chemistry. Computational tools, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. researchgate.net

Researchers can use computational modeling to:

Predict Reactivity: Identify the most likely sites for nucleophilic or electrophilic attack on the this compound ring.

Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand how a particular reaction occurs, which can aid in optimizing conditions and improving yields. nih.gov

Screen Virtual Libraries: Design and evaluate the properties of hypothetical derivatives in silico before committing resources to their synthesis in the lab.

Integrating these computational predictions with high-throughput experimental techniques will create a powerful feedback loop. Automated synthesis platforms can rapidly generate and test new derivatives, while advanced analytical methods can provide real-time data to refine and validate the computational models. nih.gov This integrated approach minimizes trial-and-error, reduces waste, and accelerates the pace of discovery.

Pursuit of Sustainable Synthesis Protocols and Green Chemistry Principles

Modern chemical research must prioritize sustainability. The pursuit of "green" synthesis protocols for this compound and its derivatives is not just an ethical imperative but also a driver of innovation. This involves applying the twelve principles of green chemistry to every stage of the synthetic process. consensus.app

Key areas of focus will include:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. acs.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially using methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.govjddhs.com

Renewable Feedstocks: Investigating synthetic routes that begin from renewable, bio-based starting materials rather than depleting fossil fuels. consensus.appjddhs.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts. acs.org

The following table contrasts conventional approaches with potential green alternatives in the synthesis of quinoline derivatives.

| Synthesis Aspect | Conventional Approach | Green Chemistry Alternative |

| Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane) | Water, ethanol, ionic liquids, or solvent-free conditions. |

| Energy Source | Prolonged heating with conventional oil baths. | Microwave irradiation, ultrasound, or photocatalysis at room temperature. jddhs.com |

| Catalysis | Stoichiometric amounts of reagents or harsh acids. | Recyclable heterogeneous catalysts, biocatalysts (enzymes). nih.gov |

| Waste | Low atom economy, significant byproduct formation. | High atom economy reactions (e.g., C-H activation, cycloadditions). acs.org |

By embracing these principles, future research on this compound can contribute to the development of valuable chemical entities while minimizing environmental impact.

常见问题

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data in nitroquinoline derivatives?

Q. How can researchers validate computational predictions of this compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。